molecular formula C11H14ClN3 B1488288 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine CAS No. 1550463-41-6

4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

Cat. No. B1488288
CAS RN: 1550463-41-6
M. Wt: 223.7 g/mol
InChI Key: BJOHMLBWHXRDQP-UHFFFAOYSA-N
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Description

“4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine” is a chemical compound . It’s a derivative of pyrimidine, which is a basic aromatic ring that consists of two nitrogen atoms at positions 1 and 3 . Pyrimidines are known to have diverse biological activities .


Synthesis Analysis

The synthesis of pyrimidines and pyrroles, which are components of the compound, has been extensively studied . For instance, pyrimidines can be synthesized through a ZnCl2-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . Pyrroles can be synthesized through a condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines and pyrroles have been studied . For example, pyrimidines can undergo a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with commercially available amidines and saturated ketones . Pyrroles can undergo various reactions due to their moderately acidic –NH– and –CH– protons .

Scientific Research Applications

4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine: A Comprehensive Analysis

Pharmacology Antiviral Applications: Pyrrole derivatives have been studied for their potential in inhibiting viral RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of viruses such as noroviruses. While specific studies on 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine are not readily available, its structural similarity to other pyrrole analogs suggests potential antiviral applications .

Therapeutic Agents Anti-inflammatory and Antitumor: Pyrrole subunits are integral to many therapeutically active compounds, including anti-inflammatory drugs and antitumor agents. The presence of a pyrrole structure within 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine may indicate its utility in these areas .

properties

IUPAC Name

2-(6-chloropyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c12-10-4-11(14-7-13-10)15-5-8-2-1-3-9(8)6-15/h4,7-9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOHMLBWHXRDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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